molecular formula C22H20N4O6S B14036506 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 6272-85-1

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B14036506
CAS No.: 6272-85-1
M. Wt: 468.5 g/mol
InChI Key: UOYKIJSQWUAPMB-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a benzamide core, a benzothiazole moiety, and a pyrrolidinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole moiety, followed by the introduction of the nitro group and the ethoxyethyl side chain. The final step involves the coupling of the benzothiazole derivative with the benzamide core through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the desired reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a probe or marker in biological studies due to its unique structure and reactivity.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, while the nitro group can participate in redox reactions. The compound’s overall structure allows it to engage in various biochemical pathways, potentially leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.

Properties

CAS No.

6272-85-1

Molecular Formula

C22H20N4O6S

Molecular Weight

468.5 g/mol

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide

InChI

InChI=1S/C22H20N4O6S/c1-2-32-12-11-24-17-8-7-16(26(30)31)13-18(17)33-22(24)23-21(29)14-3-5-15(6-4-14)25-19(27)9-10-20(25)28/h3-8,13H,2,9-12H2,1H3

InChI Key

UOYKIJSQWUAPMB-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Origin of Product

United States

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